molecular formula C4H10ClN B1459752 trans-2-Methylcyclopropanamine hydrochloride CAS No. 97291-62-8

trans-2-Methylcyclopropanamine hydrochloride

Cat. No.: B1459752
CAS No.: 97291-62-8
M. Wt: 107.58 g/mol
InChI Key: DGEKNIYQAIAEGO-VKKIDBQXSA-N
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Description

trans-2-Methylcyclopropanamine hydrochloride (CAS 97291-62-8) is a cyclopropane derivative with a methyl substituent at the trans-2 position and an amine group, forming a hydrochloride salt. Its molecular formula is C₄H₁₀ClN, with a molecular weight of approximately 107.58–108 g/mol and a purity of 95% . The compound exists as a racemic mixture (racemic stereochemistry) and is supplied as a solid, requiring storage under inert atmosphere at room temperature . It is primarily utilized in research settings, particularly in medicinal chemistry and pharmacology, for investigating cyclopropane-based bioactive molecules.

Synthesis: The compound can be synthesized via methods involving palladium-catalyzed cross-coupling, cyclopropanation with TMSCHN₂, and subsequent acid hydrolysis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEKNIYQAIAEGO-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97291-62-8, 2044706-16-1
Record name rac-(1R,2R)-2-methylcyclopropan-1-amine hydrochloride
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Record name (1R,2R)-2-methylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Use of Chiral Precursors and Catalysts

  • Synthesis often starts from chiral precursors or involves catalytic asymmetric cyclopropanation to favor trans isomer formation.
  • For example, Mitscher et al. (1986) described preparation of trans-2-substituted cyclopropanamine derivatives using chiral dihydroxybutanedioate salts as resolving agents to isolate the trans isomer selectively.

Catalytic Hydrogenation and Reduction

  • Hydrogenation under controlled pressure and temperature can reduce precursors to amines, where reaction conditions influence isomer ratios.
  • A method for related cyclohexylamines showed that hydrogenation followed by crystallization in methanol/acetone mixtures can enrich the trans isomer.

Phase Transfer Catalysis

  • Phase transfer catalysts such as tetrabutylammonium bromide have been used in related cyclopropylamine syntheses to facilitate nucleophilic substitution reactions that preserve stereochemistry.

Salt Formation and Purification

  • The free amine is converted to its hydrochloride salt by treatment with methanolic hydrochloric acid (12-13% HCl) at low temperatures (15-20°C), leading to precipitation of the hydrochloride salt.
  • The crude hydrochloride salt often contains a mixture of cis/trans isomers and requires further purification.

Purification of trans Isomer

  • The trans isomer can be selectively crystallized from mixtures by careful choice of solvents and temperature.
  • A reported method involves dissolving the cis/trans mixture in diluted methanol and adding acetone slowly at 25-30°C, causing selective precipitation of the trans isomer.
  • Repeated recrystallization from methanol/acetone mixtures enhances purity.

Preparation Data Table

Step Description Conditions / Reagents Outcome / Notes
1 Cyclopropanation with stereocontrol Chiral precursors or catalysts Formation of cyclopropane ring with methyl & amine
2 Amination or reduction Catalytic hydrogenation or nucleophilic substitution Introduction of amine group, maintaining trans stereochemistry
3 Conversion to hydrochloride salt Methanolic HCl (12-13%), 15-20°C Precipitation of crude hydrochloride salt
4 Purification by selective crystallization Methanol/acetone solvent mixture, 25-30°C Enrichment and isolation of trans isomer

Research Findings and Analytical Data

  • The trans isomer exhibits distinct solubility and crystallization behavior compared to the cis isomer, which is exploited for purification.
  • Storage recommendations for the hydrochloride salt include room temperature conditions, with solutions stored at -20°C to -80°C for stability.
  • Stock solutions are prepared by dissolving the hydrochloride salt in appropriate solvents, with heating and sonication to enhance solubility.

Summary of Preparation Methods

Preparation Aspect Methodology Summary
Stereoselective synthesis Use of chiral precursors, catalytic asymmetric cyclopropanation, phase transfer catalysis
Amination Catalytic hydrogenation or nucleophilic substitution maintaining trans stereochemistry
Salt formation Reaction with methanolic hydrochloric acid at low temperature
Purification Selective crystallization from methanol/acetone mixtures to isolate trans isomer
Storage and handling Store hydrochloride salt at RT; stock solutions at -20 to -80°C; solubility enhanced by heating/sonication

Chemical Reactions Analysis

Types of Reactions: trans-2-Methylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry: In chemistry, trans-2-Methylcyclopropanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound is used to study the effects of cyclopropanamines on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various physiological processes and its potential use in drug development.

Industry: In industrial research, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of trans-2-Methylcyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and new insights continue to emerge .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropanamine Derivatives

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Storage LogP Substituents CAS Number Stereochemistry
trans-2-Methylcyclopropanamine HCl C₄H₁₀ClN 107.58–108 95% Inert atmosphere, RT 0.19 Methyl 97291-62-8 Racemic
trans-2-(2-Trifluoromethylphenyl)cyclopropanamine HCl C₁₀H₁₁ClF₃N 237.65 95% RT N/A 2-Trifluoromethylphenyl 175168-77-1 Not specified
trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl C₉H₉ClF₂N ~204.45* ≥95% Not specified N/A 3,4-Difluorophenyl Not provided (1R,2S)
Tranylcypromine HCl (trans-2-Phenylcyclopropylamine HCl) C₉H₁₂ClN ~155.62* Not specified Not specified N/A Phenyl 1986-47-6 (1R,2S)-rel
Trans-(2-methylcyclopropyl)methanamine HCl C₅H₁₂ClN ~121.45* 95% Not specified N/A 2-Methylcyclopropyl + methanamine 1951441-25-0 Not specified

*Note: Values marked with * are estimated based on molecular formulas.

Key Observations:
  • Substituent Effects: Lipophilicity: The methyl group in trans-2-Methylcyclopropanamine HCl contributes to a low LogP (0.19), suggesting moderate hydrophilicity. Molecular Weight: Bulky substituents (e.g., trifluoromethylphenyl) increase molecular weight significantly, which may influence pharmacokinetics and solubility .

Biological Activity

Trans-2-Methylcyclopropanamine hydrochloride is a chemical compound with significant biological activity, making it an area of interest in pharmacological research. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C4H10ClNC_4H_{10}ClN and a molecular weight of 107.58 g/mol. Its unique cyclopropane ring structure contributes to its reactivity and biological properties. The compound is typically encountered in its hydrochloride salt form, enhancing its solubility in water, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with biomolecules, influencing their function.
  • Electrostatic Interactions : These interactions may alter the activity of enzymes and other proteins, potentially leading to significant pharmacological effects.

Biological Activity and Pharmacological Applications

Research indicates that this compound exhibits potential pharmacological effects, particularly in the following areas:

  • Neurotransmitter Systems : Preliminary studies suggest that the compound may interact with receptors in the central nervous system, although specific mechanisms remain to be fully elucidated.
  • Enzymatic Reactions : The compound may participate in various enzymatic processes, impacting metabolic pathways and cellular functions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
N-methylcyclopropanamineC4H9NMethyl substitution on nitrogen
1-AminocyclopropaneC4H7NPrimary amine without methyl group
1,1-DimethylcyclopropylamineC6H13NTwo methyl groups on cyclopropane

The stereochemistry (trans configuration) and the presence of the methyl group at the 2-position on the cyclopropane ring are critical factors that influence its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • Pharmacological Studies : Investigations into its interactions with neurotransmitter systems have indicated potential applications in treating neurological disorders. These studies often employ behavioral assays to assess efficacy in vivo.
  • Enzyme Interaction Studies : Research has demonstrated that trans-2-Methylcyclopropanamine can inhibit specific enzymes involved in metabolic pathways, suggesting a role in drug development as a lead compound for enzyme inhibitors.
  • Toxicological Assessments : Safety evaluations indicate that while the compound has beneficial properties, it can also be harmful if ingested or improperly handled, necessitating careful management in laboratory settings.

Q & A

Q. What are the optimal synthetic routes for trans-2-Methylcyclopropanamine hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled temperature (e.g., 0–5°C to minimize side reactions), followed by acidification with HCl to precipitate the hydrochloride salt. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of methyl iodide to amine ensures complete alkylation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
    Monitoring via TLC (hexane:EtOAc 2:1) confirms reaction progress by comparing Rf values of starting material and product .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer : A combination of chiral HPLC and NMR is recommended:
  • HPLC : Use a chiral column (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (80:20) and UV detection at 210 nm. Retention times distinguish trans/cis isomers .
  • NMR : 1H^1H-NMR analysis of the cyclopropane ring protons (δ 1.2–1.8 ppm) reveals splitting patterns unique to the trans configuration .
  • Polarimetry : Specific optical rotation ([α]D_D) comparisons with literature values validate enantiomeric excess .

Advanced Research Questions

Q. How does the spatial configuration of this compound influence its reactivity in nucleophilic substitution reactions compared to its cis isomer?

  • Methodological Answer : The trans isomer’s equatorial methyl group reduces steric hindrance, enabling faster SN2 reactivity. Experimental validation:
  • Kinetic Studies : Compare reaction rates of trans vs. cis isomers with benzyl bromide in DMF. Monitor via HPLC (Kromasil C18, 70:30 methanol:water). Trans exhibits 2.3× faster kinetics due to favorable transition-state geometry .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show lower activation energy (ΔG‡ = 18.5 kcal/mol for trans vs. 22.1 kcal/mol for cis) .

Q. What methodological considerations are critical when designing stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing with the following protocol:
  • Conditions : Test pH 1–10 (HCl/NaOH buffers) at 25°C, 40°C, and 60°C for 4 weeks.
  • Analysis : Quantify degradation products via LC-MS (ESI+ mode). Major degradation pathways include:
  • Hydrolysis : Cyclopropane ring opening at pH <3 or >8.
  • Oxidation : Methyl group oxidation to carboxylate under aerobic conditions.
  • Storage Recommendations : Store at 2–8°C in airtight, light-resistant containers to minimize decomposition .

Q. How should researchers address discrepancies in reported solubility parameters of this compound across different solvent systems?

  • Methodological Answer : Conduct systematic solubility studies using the shake-flask method:
  • Solvent Screening : Test water, ethanol, DMSO, and chloroform at 25°C.
  • Quantification : Use UV-Vis spectroscopy (λ = 260 nm) or gravimetric analysis after solvent evaporation.
  • Data Reconciliation : If solubility in ethanol conflicts with literature (e.g., 45 mg/mL vs. reported 32 mg/mL), verify purity (HPLC >99%) and consider ionic strength effects (e.g., buffer vs. pure solvent) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Methylcyclopropanamine hydrochloride
Reactant of Route 2
trans-2-Methylcyclopropanamine hydrochloride

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